molecular formula C12H11ClO4 B14550010 Phenyl 3-chloro-2-oxooxane-3-carboxylate CAS No. 62149-74-0

Phenyl 3-chloro-2-oxooxane-3-carboxylate

Cat. No.: B14550010
CAS No.: 62149-74-0
M. Wt: 254.66 g/mol
InChI Key: MJUQLPIKCXUMLM-UHFFFAOYSA-N
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Description

Phenyl 3-chloro-2-oxooxane-3-carboxylate is an organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a phenyl group, a chloro substituent, and an oxo group on an oxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-chloro-2-oxooxane-3-carboxylate typically involves the reaction of phenyl chloroformate with 3-chloro-2-oxooxane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-chloro-2-oxooxane-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl carboxylic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Phenyl 3-amino-2-oxooxane-3-carboxylate.

    Reduction: Phenyl 3-chloro-2-hydroxyoxane-3-carboxylate.

    Oxidation: Phenyl 3-chloro-2-oxooxane-3-carboxylic acid.

Scientific Research Applications

Phenyl 3-chloro-2-oxooxane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 3-chloro-2-oxooxane-3-carboxylate involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Phenyl 3-chloro-2-oxooxane-3-carboxylate can be compared with other oxane derivatives such as:

    Phenyl 3-bromo-2-oxooxane-3-carboxylate: Similar structure but with a bromo substituent instead of chloro, leading to different reactivity.

    Phenyl 3-chloro-2-oxooxane-3-sulfonate: Contains a sulfonate group, which significantly alters its chemical properties and applications.

Properties

CAS No.

62149-74-0

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

phenyl 3-chloro-2-oxooxane-3-carboxylate

InChI

InChI=1S/C12H11ClO4/c13-12(7-4-8-16-10(12)14)11(15)17-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

MJUQLPIKCXUMLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)OC1)(C(=O)OC2=CC=CC=C2)Cl

Origin of Product

United States

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